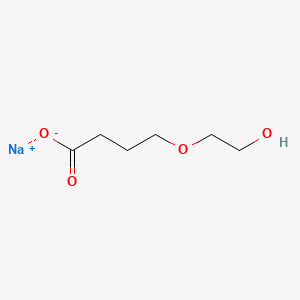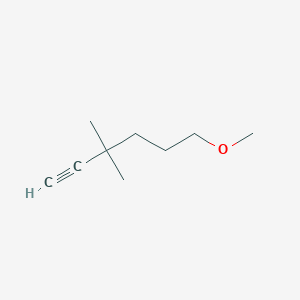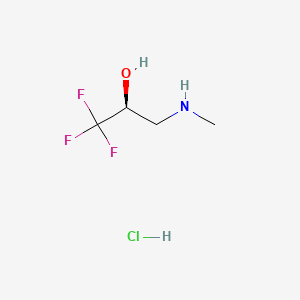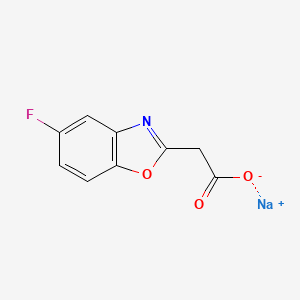aminehydrochloride](/img/structure/B13464642.png)
[(1R)-1-(4-tert-butylphenyl)ethyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride typically involves the following steps:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the ethylamine group: The tert-butylphenyl group is then reacted with ethylamine under controlled conditions to form the desired compound.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R)-1-(4-tert-butylphenyl)ethyl]amine: Lacks the methyl group, leading to different reactivity and properties.
(1R)-1-(4-tert-butylphenyl)ethylamine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
(1R)-1-(4-tert-butylphenyl)ethylamine: The free base form without the hydrochloride salt.
Uniqueness
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications compared to its free base or other derivatives.
Propriétés
Formule moléculaire |
C13H22ClN |
|---|---|
Poids moléculaire |
227.77 g/mol |
Nom IUPAC |
(1R)-1-(4-tert-butylphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4;/h6-10,14H,1-5H3;1H/t10-;/m1./s1 |
Clé InChI |
UWWPJBDKFUIRQL-HNCPQSOCSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)




![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)



amine hydrochloride](/img/structure/B13464628.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)

